5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one is a synthetic organic compound that features a pyrrolone core substituted with a benzothiazole and a chlorophenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Moiety: Starting from 2-aminothiophenol and a suitable aldehyde or ketone.
Construction of the Pyrrolone Core: Using a cyclization reaction involving an appropriate amine and a diketone.
Introduction of the Chlorophenyl Group: Through a Friedel-Crafts alkylation or similar reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole moiety.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Investigation into its potential as an antimicrobial agent.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new pharmaceuticals.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Chemical Synthesis: Utilization as an intermediate in the synthesis of more complex molecules.
Polymer Science: Incorporation into polymers to impart specific properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one would depend on its specific application. For example:
Enzyme Inhibition: It might bind to the active site of an enzyme, blocking substrate access.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the chlorophenyl group.
4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one: Lacks the amino group.
Uniqueness
The presence of both the benzothiazole and chlorophenyl groups, along with the amino substitution, might confer unique properties such as enhanced biological activity or specific binding affinities.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-[(4-chlorophenyl)methyl]-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-12-7-5-11(6-8-12)9-22-10-14(23)16(17(22)20)18-21-13-3-1-2-4-15(13)24-18/h1-8H,9-10,20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUTWXPLCVBCKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1CC2=CC=C(C=C2)Cl)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1CC2=CC=C(C=C2)Cl)N)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.